molecular formula C28H29NO5 B11622620 Ethyl 5-hydroxy-2-methyl-4-[(4-methylphenyl)(morpholin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate

Ethyl 5-hydroxy-2-methyl-4-[(4-methylphenyl)(morpholin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate

Cat. No.: B11622620
M. Wt: 459.5 g/mol
InChI Key: IJYZTZLQIZHYNB-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-2-methyl-4-[(4-methylphenyl)(morpholin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-hydroxy-2-methyl-4-[(4-methylphenyl)(morpholin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Naphthofuran Core: This can be achieved through a cyclization reaction involving a suitable naphthalene derivative and a furan precursor under acidic or basic conditions.

    Introduction of the Hydroxy and Methyl Groups: Functionalization of the naphthofuran core to introduce hydroxy and methyl groups can be done using electrophilic aromatic substitution reactions.

    Attachment of the Morpholine and Methylphenyl Groups: This step involves the formation of a carbon-nitrogen bond, typically through a nucleophilic substitution reaction where a morpholine derivative reacts with a methylphenyl halide.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group, often using an alcohol and a carboxylic acid derivative in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-2-methyl-4-[(4-methylphenyl)(morpholin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as LiAlH₄ (Lithium aluminium hydride).

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or CrO₃ in acidic medium.

    Reduction: LiAlH₄, NaBH₄ (Sodium borohydride) in anhydrous conditions.

    Substitution: Halogenating agents (e.g., Br₂, Cl₂) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halogenated or substituted aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound may exhibit biological activity, such as antimicrobial, anti-inflammatory, or anticancer properties. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Industry

In materials science, this compound could be used in the development of organic semiconductors or as a precursor for the synthesis of polymers with specific properties.

Mechanism of Action

The mechanism by which Ethyl 5-hydroxy-2-methyl-4-[(4-methylphenyl)(morpholin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate exerts its effects depends on its application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The morpholine ring can enhance its binding affinity to biological targets, while the hydroxy and carboxylate groups can participate in hydrogen bonding and ionic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-hydroxy-2-methyl-4-[(4-chlorophenyl)(morpholin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate
  • Ethyl 5-hydroxy-2-methyl-4-[(4-methylphenyl)(piperidin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate

Uniqueness

Ethyl 5-hydroxy-2-methyl-4-[(4-methylphenyl)(morpholin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the morpholine ring distinguishes it from similar compounds, potentially enhancing its solubility and bioavailability.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C28H29NO5

Molecular Weight

459.5 g/mol

IUPAC Name

ethyl 5-hydroxy-2-methyl-4-[(4-methylphenyl)-morpholin-4-ylmethyl]benzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C28H29NO5/c1-4-33-28(31)22-18(3)34-27-21-8-6-5-7-20(21)26(30)24(23(22)27)25(29-13-15-32-16-14-29)19-11-9-17(2)10-12-19/h5-12,25,30H,4,13-16H2,1-3H3

InChI Key

IJYZTZLQIZHYNB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C(C4=CC=C(C=C4)C)N5CCOCC5)C

Origin of Product

United States

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